N'-[(E)-[4-(Benzyloxy)phenyl]methylidene]-2-(benzylsulfanyl)propanehydrazide
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Overview
Description
N’-[(E)-[4-(Benzyloxy)phenyl]methylidene]-2-(benzylsulfanyl)propanehydrazide is an organic compound that features a combination of benzyloxy, benzylsulfanyl, and hydrazide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-[4-(Benzyloxy)phenyl]methylidene]-2-(benzylsulfanyl)propanehydrazide typically involves the condensation of 4-(benzyloxy)benzaldehyde with 2-(benzylsulfanyl)propanehydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-[4-(Benzyloxy)phenyl]methylidene]-2-(benzylsulfanyl)propanehydrazide can undergo various types of chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The imine group can be reduced to an amine.
Substitution: The benzyloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-[(E)-[4-(Benzyloxy)phenyl]methylidene]-2-(benzylsulfanyl)propanehydrazide has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N’-[(E)-[4-(Benzyloxy)phenyl]methylidene]-2-(benzylsulfanyl)propanehydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound’s hydrazide group can form hydrogen bonds or covalent bonds with active sites of enzymes, potentially inhibiting their activity. The benzyloxy and benzylsulfanyl groups may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-(Benzyloxy)benzaldehyde: A precursor in the synthesis of the target compound.
2-(Benzylsulfanyl)propanehydrazide: Another precursor used in the synthesis.
N’-[(E)-[4-(Benzyloxy)phenyl]methylidene]-3-(benzylsulfanyl)propanehydrazide: A structurally similar compound with slight variations in the hydrazide group.
Uniqueness
N’-[(E)-[4-(Benzyloxy)phenyl]methylidene]-2-(benzylsulfanyl)propanehydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C24H24N2O2S |
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Molecular Weight |
404.5 g/mol |
IUPAC Name |
2-benzylsulfanyl-N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]propanamide |
InChI |
InChI=1S/C24H24N2O2S/c1-19(29-18-22-10-6-3-7-11-22)24(27)26-25-16-20-12-14-23(15-13-20)28-17-21-8-4-2-5-9-21/h2-16,19H,17-18H2,1H3,(H,26,27)/b25-16+ |
InChI Key |
QEVXGCIXVHABSM-PCLIKHOPSA-N |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=CC=C(C=C1)OCC2=CC=CC=C2)SCC3=CC=CC=C3 |
Canonical SMILES |
CC(C(=O)NN=CC1=CC=C(C=C1)OCC2=CC=CC=C2)SCC3=CC=CC=C3 |
Origin of Product |
United States |
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